4-Benzyl-1,4-diazepane-1-carboximidamide
Overview
Description
4-Benzyl-1,4-diazepane-1-carboximidamide (4-BDC) is a chemical compound belonging to the class of diazepane compounds, which are cyclic compounds containing two nitrogen atoms. 4-BDC is of particular interest due to its wide range of applications in chemical synthesis, scientific research, and drug development.
Scientific research applications
Synthesis and Chemical Properties
A variety of synthetic strategies have been developed to access 1,4-diazepane derivatives, including microwave-assisted synthesis for efficient and rapid production (Wlodarczyk et al., 2007). These methods enable the synthesis of structurally diverse diazepanes with potential applications in medicinal chemistry and material science. The study by Dzedulionytė et al. (2022) introduced a general approach towards synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, demonstrating the versatility of 1,4-diazepanes as scaffolds for generating complex heterocyclic systems (Dzedulionytė et al., 2022).
Medicinal Chemistry and Drug Design
1,4-Diazepane derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. For example, the chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands highlights their potential in designing compounds with high σ1 affinity, which could be beneficial for developing new therapeutic agents (Fanter et al., 2017). Additionally, 1-benzyl-1,4-diazepane has been investigated for its role as an efflux pump inhibitor (EPI) in Escherichia coli, suggesting its utility in combating antibiotic resistance (Casalone et al., 2020).
Material Science and Catalysis
The versatility of 1,4-diazepane derivatives extends beyond medicinal chemistry into material science and catalysis. The study by Sankaralingam and Palaniandavar (2014) on manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, for olefin epoxidation showcases the potential of these compounds in catalysis (Sankaralingam & Palaniandavar, 2014).
Structural and Mechanistic Studies
The structural and mechanistic studies of 1,4-diazepane derivatives provide insights into their chemical behavior and interactions. For instance, the synthesis and structural studies of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones compared with 1,3-dihydro-2H-benzo[b][1,4]diazepin-2-ones highlight the conformational preferences and chemical shifts, contributing to a better understanding of their properties and applications (Núñez Alonso et al., 2020).
properties
IUPAC Name |
4-benzyl-1,4-diazepane-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-13(15)17-8-4-7-16(9-10-17)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H3,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJIWJKUZRWOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=N)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,4-diazepane-1-carboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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